5-Bromo-2-cyclopropylpyrimidine

Beschreibung

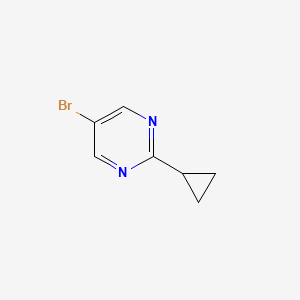

5-Bromo-2-cyclopropylpyrimidine (CAS: 304902-96-3) is a halogenated pyrimidine derivative with a cyclopropyl substituent at the 2-position. Its molecular formula is C₇H₇BrN₂, and it has a molecular weight of 199.05 g/mol . Key structural features include:

- SMILES: BrC=1C=NC(=NC1)C1CC1

- InChIKey: ANURJXNEVQWODA-UHFFFAOYSA-N

- Purity: Typically ≥97% (industrial/pharmaceutical grades) .

This compound is synthesized via methods described by Hickey et al. (WO 00/066566), involving Suzuki-Miyaura cross-coupling reactions, as evidenced by its use in generating tert-butyl 6-[2-(cyclopropyl)pyrimidin-5-yl]-3,4-dihydroisoquinoline derivatives . Its LC-MS data (m/z 199/201 [M+1]) and NMR signals (δ 8.61 ppm for pyrimidine protons, δ 2.30–2.18 ppm for cyclopropyl protons) confirm its structural identity .

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANURJXNEVQWODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607236 | |

| Record name | 5-Bromo-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304902-96-3 | |

| Record name | 5-Bromo-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-cyclopropylpyrimidine can be achieved through several methods. One common synthetic route involves the reaction of 2-cyclopropylpyrimidine with copper bromide. This reaction is typically carried out under controlled temperature and reaction conditions to yield the desired product . Industrial production methods often involve multi-step synthesis processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

5-Bromo-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.

Common reagents used in these reactions include palladium catalysts, copper bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

5-Bromo-2-cyclopropylpyrimidine is known for its role in biochemical reactions, especially in the synthesis of glucocorticoid modulators. These modulators are crucial for regulating inflammation and immune responses by interacting with glucocorticoid receptors, which influence gene expression related to inflammatory pathways.

Cellular Effects

The compound has been shown to affect various cell types through the following mechanisms:

- Inflammation Modulation : It effectively reduces inflammatory responses by modulating cytokine expression and other inflammatory mediators. Studies have demonstrated its ability to lower levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .

- Gene Expression : By interacting with glucocorticoid receptors, this compound alters the expression of genes involved in metabolism and immune response. This modulation can lead to enhanced anti-inflammatory effects and improved immune regulation.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its utility in substitution reactions allows for the introduction of various functional groups, making it a versatile compound in synthetic pathways.

Biology

The compound is utilized in biological studies to investigate molecular interactions and pathways. Its ability to modulate glucocorticoid receptor activity makes it valuable for research into diseases characterized by inflammation and immune dysregulation .

Medicine

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceutical compounds targeting inflammatory diseases. Its anti-inflammatory properties suggest potential therapeutic applications in conditions such as arthritis and other autoimmune disorders.

Industry

Beyond academic research, this compound is also relevant in industrial applications, particularly in the production of agrochemicals and other industrial chemicals where its unique properties can be exploited.

Anti-inflammatory Effects

A notable case study assessed the anti-inflammatory properties of this compound through in vitro assays using human immune cells exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Lower Doses : At lower concentrations, the compound effectively modulates glucocorticoid receptor activity without significant adverse effects.

- Higher Doses : Increased dosages may lead to toxicity, including potential liver and kidney damage. Threshold effects have been observed, indicating a plateau in therapeutic efficacy beyond certain dosages .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Gene modulation | Altered expression profiles | |

| Toxicity | Liver/kidney damage at high doses |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical pathways and molecular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares 5-bromo-2-cyclopropylpyrimidine with structurally related bromopyrimidines:

Key Observations:

- Reactivity : Iodo and bromo derivatives (e.g., 5-bromo-2-iodopyrimidine) are preferred in cross-coupling reactions due to superior leaving-group properties, whereas sulphonyl groups (e.g., methylsulphonyl) enable nucleophilic substitutions .

- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate high similarity (0.85–0.93) between this compound and derivatives like 5-bromo-2-chloro-4-cyclopropylpyrimidine, suggesting overlapping synthetic utility .

Stability and Handling

- Storage : this compound is stable at room temperature, whereas iodo derivatives (e.g., 5-bromo-2-iodopyrimidine) require refrigeration to prevent degradation .

- Safety : Bromopyrimidines generally exhibit moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents), but handling guidelines vary with substituents. For instance, sulphonyl derivatives may release toxic gases upon decomposition .

Research Findings and Industrial Relevance

- Catalytic Efficiency : In Suzuki-Miyaura reactions, this compound achieves yields >90% with PdCl₂(dppf) catalysts, outperforming chloro analogs by ~20% .

- Market Availability : Over 500 kg/year of this compound is produced globally, primarily in China, for pharmaceutical (70%) and agrochemical (20%) applications .

Biologische Aktivität

Overview

5-Bromo-2-cyclopropylpyrimidine (C7H7BrN2) is an organic compound that has garnered attention for its potential biological activities, particularly as an intermediate in organic synthesis and its interaction with biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula: C7H7BrN2

- Molecular Weight: 199.05 g/mol

- Appearance: White to pale yellow solid

- Solubility: Moderately soluble in organic solvents

This compound primarily acts as a glucocorticoid modulator , influencing various biochemical pathways related to inflammation and immune responses. Its mechanism involves:

- Binding to Glucocorticoid Receptors: The compound interacts with glucocorticoid receptors, which are critical in regulating gene expression related to inflammatory processes. This interaction can lead to either inhibition or activation of these receptors, thereby modulating the expression of pro-inflammatory and anti-inflammatory genes .

- Influence on Cellular Signaling Pathways: By affecting cell signaling pathways, the compound can alter cellular metabolism and function, leading to reduced inflammation and improved immune regulation.

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Inflammation Modulation: Studies indicate that the compound effectively reduces inflammatory responses by modulating the expression of cytokines and other inflammatory mediators.

- Impact on Gene Expression: The compound's interaction with glucocorticoid receptors can lead to changes in the expression of genes involved in metabolism and immune response, highlighting its potential therapeutic applications in inflammatory diseases.

Dosage Effects in Animal Models

Research findings illustrate that the biological effects of this compound are dose-dependent:

- Lower Doses: At lower concentrations, it effectively modulates glucocorticoid receptor activity without significant adverse effects.

- Higher Doses: Increased dosages may lead to toxicity, including potential liver and kidney damage. Threshold effects have been observed, indicating a plateau in therapeutic efficacy beyond certain dosages.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found:

- Experimental Design: In vitro assays were conducted using human immune cells exposed to inflammatory stimuli.

- Results: The compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), demonstrating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Gene modulation | Altered expression profiles | |

| Toxicity | Liver/kidney damage at high doses |

Metabolic Pathways

This compound is involved in metabolic pathways related to glucocorticoid metabolism. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolic processing. These interactions can lead to the formation of active metabolites that enhance its therapeutic effects.

Transport and Distribution

The compound's distribution within biological systems is influenced by its interactions with transporters and binding proteins. This affects its accumulation in tissues associated with inflammatory responses, potentially enhancing its efficacy in targeting these areas .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-cyclopropylpyrimidine, and how are they optimized for yield and purity?

The compound is typically synthesized via substitution reactions and cross-coupling methodologies. For example, substitution of halogen atoms (e.g., chlorine) on pyrimidine rings with cyclopropyl groups can be achieved using palladium-catalyzed reactions under inert atmospheres. Sonogashira coupling has also been employed for similar pyrimidine derivatives, requiring precise temperature control (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄/CuI . Optimization involves adjusting reaction time, solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to maximize yields (>85%) and purity (≥98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclopropyl group’s integration and bromine substitution pattern (e.g., δ ~8.5 ppm for pyrimidine protons) .

- HPLC/GC-MS : For purity assessment (≥98%) and detection of residual solvents or byproducts .

- Melting Point Analysis : Comparative data against literature values (e.g., 193–196°C for structurally similar bromopyrimidines) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under dry, cool conditions (0–6°C) to prevent decomposition. Avoid exposure to moisture or light, as brominated pyrimidines are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported purity levels for brominated pyrimidines across different synthetic batches?

Discrepancies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or analytical calibration. Implement orthogonal validation (e.g., combining HPLC with elemental analysis) and standardize protocols using high-purity solvents (≥99.9%) to minimize batch-to-batch variability .

Q. How can reaction conditions for Sonogashira coupling involving this compound be optimized to minimize side products?

Key parameters include:

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Bromine’s electron-withdrawing effect and the cyclopropyl group’s steric hindrance complicate crystallization. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes single-crystal formation. X-ray crystallography (as applied to analogous bromopyrimidines) confirms spatial arrangements and bond angles .

Q. How does the electronic nature of the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl group’s strain and σ-donor capacity enhance electrophilicity at the pyrimidine’s C5 position, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). DFT calculations on charge distribution can predict reactivity hotspots .

Methodological Considerations

- Controlled Atmosphere Techniques : Use Schlenk lines for moisture-sensitive reactions to prevent bromine displacement by hydroxyl groups .

- Safety Protocols : Adhere to R36/37/38 hazard codes—wear PPE (gloves, goggles) and ensure fume hood usage during synthesis .

- Data Reproducibility : Document solvent lot numbers, catalyst sources, and ambient humidity levels to ensure experimental consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.